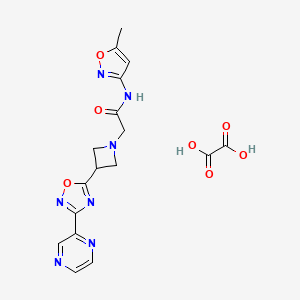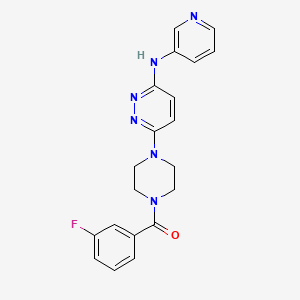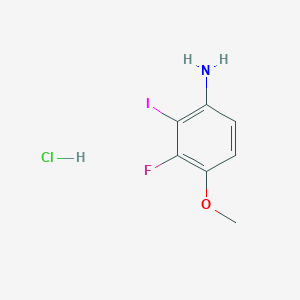
3-Fluoro-2-iodo-4-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves multiple steps, including halogenation, methoxylation, and the introduction of the aniline group. For instance, methodologies have been developed for the synthesis of fluoro-hydroxyprolines, demonstrating the feasibility of introducing fluorine atoms into complex molecules through practical and facile synthesis strategies (Testa et al., 2018). Similarly, Ullmann methoxylation techniques can be adapted for the synthesis of fluorinated anilines, indicating a route for synthesizing 3-fluoro-2-iodo-4-methoxyaniline hydrochloride (Ragan et al., 2003).
Scientific Research Applications
Synthetic Applications in Organic Chemistry
3-Fluoro-2-iodo-4-methoxyaniline hydrochloride is not directly mentioned in the available literature. However, compounds with similar functional groups have been utilized extensively in organic synthesis, suggesting potential applications for our compound of interest. For example, fluorinated aromatic compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of pharmaceuticals like flurbiprofen. These compounds often require complex syntheses involving cross-coupling reactions, highlighting the value of fluorine and iodine substitutions in facilitating such chemical transformations (Qiu, Gu, Zhang, & Xu, 2009).
Anticancer and Antimetastatic Research
Functional groups found in 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride, such as fluoro, methoxy, and amino groups, are known to influence the anticancer and antimetastatic activity of compounds. Research has shown that these groups can have antimigration and antiproliferation activities, which are crucial for the development of anticancer drugs. The positioning of these functional groups significantly impacts their biological activities, guiding the design of more effective anticancer drugs (Liew, Malagobadan, Arshad, & Nagoor, 2020).
Fluorophores in Molecular Imaging
The use of organic fluorophores, which could relate to the structural aspects of 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride, is crucial in molecular imaging, especially in cancer diagnosis. Despite the potential toxicity of fluorophores, their application in optical imaging allows for real-time cancer detection. This emphasizes the need for careful investigation and development of safe fluorophore-based imaging agents (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and removing the victim to fresh air if inhaled .
properties
IUPAC Name |
3-fluoro-2-iodo-4-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO.ClH/c1-11-5-3-2-4(10)7(9)6(5)8;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJGFRDFSSYYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)I)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)
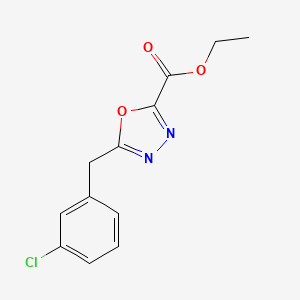
![2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2484150.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)
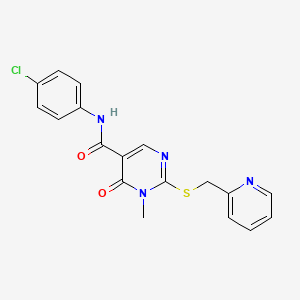

![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)
